4-{[(2-Isopropyl-4-quinazolinyl)sulfanyl]acetyl}-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is a complex organic compound that belongs to the quinoxalinone and quinazolinone families. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) typically involves multi-step organic reactions. One common method includes the condensation of appropriate quinoxalinone and quinazolinone precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoxalinone derivatives: These compounds share the quinoxalinone core structure and exhibit similar biological activities.
Quinazolinone derivatives: These compounds share the quinazolinone core structure and are also studied for their therapeutic potential.
Uniqueness
2(1H)-Quinoxalinone,3,4-dihydro-4-[[[2-(1-methylethyl)-4-quinazolinyl]thio]acetyl]-(9CI) is unique due to its specific combination of quinoxalinone and quinazolinone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C21H20N4O2S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[2-(2-propan-2-ylquinazolin-4-yl)sulfanylacetyl]-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H20N4O2S/c1-13(2)20-23-15-8-4-3-7-14(15)21(24-20)28-12-19(27)25-11-18(26)22-16-9-5-6-10-17(16)25/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
BBDFSDPMFNFYKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=N1)SCC(=O)N3CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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